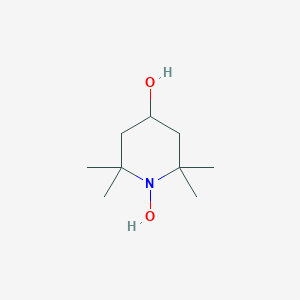
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-
Cat. No. B110812
Key on ui cas rn:
3637-10-3
M. Wt: 173.25 g/mol
InChI Key: CSGAUKGQUCHWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012647B2
Procedure details


Scheme 1 below depicts the chemical synthesis of the ASA and indomethacin-nitroxide conjugates (1) and (2). Condensation of 4-hydroxy-TEMPO with acetylsalicyloyl chloride gave (1) in 48% yield and DCC-mediated coupling of 4-hydroxy-TEMPO with indomethacin gave (2) in 84% yield. The NMR spectroscopy, mass spectrometry and elemental analysis (set forth above) supported the structure of both 1 and 2.
[Compound]
Name
indomethacin nitroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name

Identifiers


|
REACTION_CXSMILES
|
C[C:2]1([CH3:11])[N:7]([O])[C:6](C)(C)[CH2:5][CH2:4][CH2:3]1.[CH3:12][C:13]1[N:21]([C:22]([C:24]2[CH:25]=[CH:26][C:27]([Cl:30])=[CH:28][CH:29]=2)=[O:23])[C:20]2[CH:19]=[CH:18][C:17]([O:31][CH3:32])=[CH:16][C:15]=2[C:14]=1[CH2:33][C:34]([OH:36])=[O:35].[CH3:37][C:38]1([CH3:48])[N:43]([OH:44])[C:42]([CH3:46])([CH3:45])[CH2:41][CH:40]([OH:47])[CH2:39]1.C(OC1C(=CC=CC=1)C(Cl)=O)(=O)C>>[CH2:3]1[CH2:2][CH2:11][CH:6]([N:7]=[C:22]=[N:21][CH:20]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:5][CH2:4]1.[CH3:37][C:38]1([CH3:48])[N:43]([OH:44])[C:42]([CH3:46])([CH3:45])[CH2:41][CH:40]([OH:47])[CH2:39]1.[CH3:12][C:13]1[N:21]([C:22]([C:24]2[CH:25]=[CH:26][C:27]([Cl:30])=[CH:28][CH:29]=2)=[O:23])[C:20]2[CH:19]=[CH:18][C:17]([O:31][CH3:32])=[CH:16][C:15]=2[C:14]=1[CH2:33][C:34]([OH:36])=[O:35] |f:0.1,^1:4|
|
Inputs


Step One
[Compound]
|
Name
|
indomethacin nitroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C.CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(CC(N1O)(C)C)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(CC(N1O)(C)C)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09012647B2
Procedure details


Scheme 1 below depicts the chemical synthesis of the ASA and indomethacin-nitroxide conjugates (1) and (2). Condensation of 4-hydroxy-TEMPO with acetylsalicyloyl chloride gave (1) in 48% yield and DCC-mediated coupling of 4-hydroxy-TEMPO with indomethacin gave (2) in 84% yield. The NMR spectroscopy, mass spectrometry and elemental analysis (set forth above) supported the structure of both 1 and 2.
[Compound]
Name
indomethacin nitroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name

Identifiers


|
REACTION_CXSMILES
|
C[C:2]1([CH3:11])[N:7]([O])[C:6](C)(C)[CH2:5][CH2:4][CH2:3]1.[CH3:12][C:13]1[N:21]([C:22]([C:24]2[CH:25]=[CH:26][C:27]([Cl:30])=[CH:28][CH:29]=2)=[O:23])[C:20]2[CH:19]=[CH:18][C:17]([O:31][CH3:32])=[CH:16][C:15]=2[C:14]=1[CH2:33][C:34]([OH:36])=[O:35].[CH3:37][C:38]1([CH3:48])[N:43]([OH:44])[C:42]([CH3:46])([CH3:45])[CH2:41][CH:40]([OH:47])[CH2:39]1.C(OC1C(=CC=CC=1)C(Cl)=O)(=O)C>>[CH2:3]1[CH2:2][CH2:11][CH:6]([N:7]=[C:22]=[N:21][CH:20]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[CH2:5][CH2:4]1.[CH3:37][C:38]1([CH3:48])[N:43]([OH:44])[C:42]([CH3:46])([CH3:45])[CH2:41][CH:40]([OH:47])[CH2:39]1.[CH3:12][C:13]1[N:21]([C:22]([C:24]2[CH:25]=[CH:26][C:27]([Cl:30])=[CH:28][CH:29]=2)=[O:23])[C:20]2[CH:19]=[CH:18][C:17]([O:31][CH3:32])=[CH:16][C:15]=2[C:14]=1[CH2:33][C:34]([OH:36])=[O:35] |f:0.1,^1:4|
|
Inputs


Step One
[Compound]
|
Name
|
indomethacin nitroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C.CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(CC(N1O)(C)C)O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(CC(N1O)(C)C)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
